1-(Dichloromethoxy)-4-methoxybenzene
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Overview
Description
1-(Dichloromethoxy)-4-methoxybenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a dichloromethoxy group and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dichloromethoxy)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with dichloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloromethoxy group to a simpler methoxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Simplified methoxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dichloromethoxy)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Dichloromethyl methyl ether: Similar in structure but lacks the methoxy group on the benzene ring.
4-Methoxyphenol: Similar in structure but lacks the dichloromethoxy group.
Uniqueness: 1-(Dichloromethoxy)-4-methoxybenzene is unique due to the presence of both dichloromethoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
104392-37-2 |
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Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
1-(dichloromethoxy)-4-methoxybenzene |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,8H,1H3 |
InChI Key |
YUWNOJMMCCQGKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(Cl)Cl |
Origin of Product |
United States |
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